molecular formula C22H22N2O5S2 B2544566 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide CAS No. 951572-71-7

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B2544566
CAS No.: 951572-71-7
M. Wt: 458.55
InChI Key: GIRJSZRNDXACHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a tetrahydroquinoline ring, which is further substituted with a methoxybenzene sulfonamide group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the initial formation of the tetrahydroquinoline core, followed by the introduction of the benzenesulfonyl group and the methoxybenzene sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of new sulfonamide derivatives.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-chlorophenyl)acetamide
  • N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both benzenesulfonyl and methoxybenzene sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide is an intriguing compound in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by a sulfonamide functional group attached to a tetrahydroquinoline ring. The presence of the benzenesulfonyl group enhances its solubility and biological activity. The methoxy group on the benzene ring may also influence its pharmacological properties.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₁₈H₁₉N₂O₅S₂
IUPAC NameThis compound
Functional GroupsSulfonamide, Methoxy
SolubilitySoluble in polar solvents

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biological processes. Research indicates that sulfonamides often function as enzyme inhibitors by mimicking substrates or interacting with active sites.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties similar to other sulfonamides. The mechanism involves:

  • Inhibition of Dihydropteroate Synthase : This enzyme is crucial for bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), the compound can effectively inhibit this pathway.

Anticancer Activity

Recent studies have explored the anticancer potential of related sulfonamide derivatives. For instance:

  • In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example, benzenesulfonamides have been reported to exhibit significant inhibition against breast cancer cell lines with IC50 values indicating potent activity (e.g., IC50 = 3.99 ± 0.21 µM) .

Table 2: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline derivativeAnticancer3.99 ± 0.21
N-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolineAntimicrobialNot specified

Case Study 1: Anticancer Efficacy

A study assessed the anticancer efficacy of a related tetrahydroquinoline derivative in hypoxic conditions typical for solid tumors. The findings indicated that these compounds could induce apoptosis in cancer cells through activation of caspases .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of human carbonic anhydrases (hCAs), which are implicated in various physiological processes and diseases. The study highlighted that certain sulfonamide derivatives exhibited significant inhibition against hCA isoforms I and II .

Comparative Analysis with Other Sulfonamides

The unique substitution pattern of this compound allows for comparison with other sulfonamide derivatives:

Table 3: Comparison of Sulfonamide Derivatives

Compound NameKey FeaturesBiological Activity
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolineLacks methoxy groupModerate
N-(phenylsulfonyl)-1,2-dihydroquinolineContains phenylsulfonyl groupHigh anticancer activity

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-29-19-11-13-20(14-12-19)30(25,26)23-18-10-9-17-6-5-15-24(22(17)16-18)31(27,28)21-7-3-2-4-8-21/h2-4,7-14,16,23H,5-6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRJSZRNDXACHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.